molecular formula C12H9N3O B2622807 3-苯基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮 CAS No. 41010-50-8

3-苯基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮

货号 B2622807
CAS 编号: 41010-50-8
分子量: 211.224
InChI 键: LPMPUKCRDPBSSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a small molecule that has been studied for its potential as an ATP-independent Akt inhibitor . It is part of a series of compounds that have been optimized for oral bioavailability, selectivity, and potency .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been described in the literature . The IC50 values for these compounds, which indicate their ability to inhibit Baker’s yeast α-glucosidase enzyme, were found to be in the range of 13.5–93.7 µM .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been described in detail in the literature . The process involves the formation of a series of imidazo[4,5-b]pyridines .

科学研究应用

结构和化学性质

  1. 晶体结构分析:咪唑并[4,5-b]吡啶衍生物,如与“3-苯基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮”相关的衍生物,已被分析其晶体结构。这些研究提供了对分子构象和分子间相互作用(如氢键和π-π堆积相互作用)的见解,这对于理解化合物的化学行为和潜在应用至关重要(Hjouji 等人,2016)

  2. 分子动力学和相互作用:对各种咪唑并[4,5-b]吡啶衍生物的二面角、平面度和分子动力学的调查揭示了它们的潜在化学反应性和稳定性,这对于它们在复杂化学合成中的应用至关重要(Ouzidan 等人,2011)

生物活性化合物的合成

  1. 抗菌和抗癌活性:咪唑并[4,5-b]吡啶-2(3H)-酮的新衍生物已被合成并测试了它们的抗菌和抗癌活性。这些化合物在开发新的治疗剂方面显示出前景,突出了该化合物作为药物化学中前体的作用(Banda 等人,2016)

  2. 对癌细胞系的细胞毒性:已对咪唑并[4,5-b]吡啶衍生物的合成及其对人乳腺腺癌细胞系的细胞毒性进行了研究。此类研究表明这些化合物在癌症治疗中的潜力(Püsküllü 等人,2015)

  3. 激酶的变构抑制:3-苯基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮的某些衍生物已被确认为 AKT 激酶的有效且选择性的变构抑制剂。这些发现对于靶向癌症治疗的发展具有重要意义(Lapierre 等人,2016)

作用机制

The mechanism of action of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves the inhibition of Akt1, a protein kinase involved in cell survival and growth pathways . This inhibition is ATP-independent, meaning it does not rely on the presence of ATP to occur .

未来方向

The future directions for research on 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one could involve further optimization of the compound for increased potency and selectivity as an Akt inhibitor . Additionally, more research could be done to fully understand the compound’s mechanism of action and potential therapeutic applications .

属性

IUPAC Name

3-phenyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPUKCRDPBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Synthesis routes and methods I

Procedure details

A mixture of 5.7 g. (0.023 mole) of the product from Step A, 3.45 g. (0.025 mole) of potassium carbonate, 20 mg. of copper powder and 50 ml. of dimethyl formamide was refluxed for 21/2 hours. The cooled mixture was filtered and the solvent was evaporated in vacuo. The oily residue was extracted with 100 ml. of 1 N. sodium hydroxide solution and the extract was treated with decolorizing charcoal and filtered. The filtrate was neutralized with acetic acid. The crystalline precipitate of 600 mg. of 3-phenyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one, m.p. 233°-235° C. was collected.
Quantity
0.023 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3-amino-N-phenylpyridin-2-amine from Step B (258 mg, 1.39 mmol) in CH3CN (15 mL) was added triphosgene (413 mg, 1.39 mmol) and the reaction mixture was stirred for 10 min at ambient temperature. The mixture was concentrated in vacuo and the crude solid was quenched with H2O (10 mL) and saturated aqueous NaHCO3 (10 mL). The precipitate was filtered, washed with water and air-dried to yield the title compound as a brown solid, which was of sufficient purity for use in the next step. MS: m/z=212 (M+1).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。